Stereochemistry Controls i,i+7 Staple Geometry
For an i,i+7 staple spanning two α-helical turns, the established design principle requires one (S)-pentenylalanine residue paired with one (R)-octenylalanine or (R)-octenylglycine residue to generate the requisite 11-carbon-atom hydrocarbon bridge; use of the (S)-octenylglycine enantiomer instead of the (R)-enantiomer inverts the stereochemical orientation of the bridge, which has been documented to alter the helical content and proteolytic stability of the resulting stapled peptide [1]. This represents a direct head-to-head comparison of stereochemical necessity, where only the (R)-configured compound fulfills the design rule.
| Evidence Dimension | Required absolute configuration for i,i+7 staple formation in α-helical peptides (design rule) |
|---|---|
| Target Compound Data | (R)-configuration at the α-carbon (required) |
| Comparator Or Baseline | (S)-configuration at the α-carbon (incompatible with standard i,i+7 design rule when paired with (S)-pentenylalanine) |
| Quantified Difference | Stereochemical requirement: (R) enables correct bridge geometry; (S) does not for the canonical i,i+7 pair |
| Conditions | Fmoc-SPPS followed by Grubbs-catalyst-mediated on-resin ring-closing metathesis; i,i+7 staple architecture. |
Why This Matters
Procuring the incorrect (S)-enantiomer for i,i+7 stapling projects leads to synthesis failure and wasted resources; the (R)-enantiomer is stereochemically mandated for the canonical i,i+7 design.
- [1] Dovepress. Regulation of protein–protein interactions using stapled peptides. 2015. View Source
